N-[4-(piperidin-1-ylsulfonyl)-2-sulfanylphenyl]glycine
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Overview
Description
2-[4-(PIPERIDINOSULFONYL)-2-SULFANYLANILINO]ACETIC ACID is a complex organic compound that features a piperidine ring, a sulfonyl group, and a sulfanyl group attached to an aniline moiety, which is further connected to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(PIPERIDINOSULFONYL)-2-SULFANYLANILINO]ACETIC ACID typically involves multiple steps, starting with the preparation of the piperidine derivative One common approach is the reaction of piperidine with sulfonyl chloride to form the piperidinosulfonyl intermediate This intermediate is then reacted with a sulfanyl aniline derivative under controlled conditions to form the desired compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(PIPERIDINOSULFONYL)-2-SULFANYLANILINO]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-[4-(PIPERIDINOSULFONYL)-2-SULFANYLANILINO]ACETIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[4-(PIPERIDINOSULFONYL)-2-SULFANYLANILINO]ACETIC ACID involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(PIPERIDINOSULFONYL)-2-METHYLANILINO]ACETIC ACID
- 2-[4-(PIPERIDINOSULFONYL)-2-CHLOROANILINO]ACETIC ACID
- 2-[4-(PIPERIDINOSULFONYL)-2-NITROANILINO]ACETIC ACID
Uniqueness
2-[4-(PIPERIDINOSULFONYL)-2-SULFANYLANILINO]ACETIC ACID is unique due to the presence of both sulfonyl and sulfanyl groups, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups with the piperidine ring and acetic acid moiety makes this compound versatile for various applications.
Properties
Molecular Formula |
C13H18N2O4S2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(4-piperidin-1-ylsulfonyl-2-sulfanylanilino)acetic acid |
InChI |
InChI=1S/C13H18N2O4S2/c16-13(17)9-14-11-5-4-10(8-12(11)20)21(18,19)15-6-2-1-3-7-15/h4-5,8,14,20H,1-3,6-7,9H2,(H,16,17) |
InChI Key |
LCKXURNUBNSHRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)NCC(=O)O)S |
Origin of Product |
United States |
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